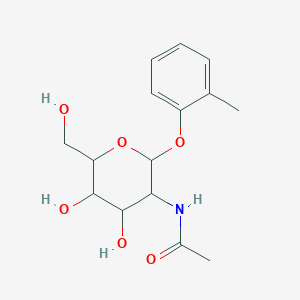
N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(o-tolyloxy)tetrahydro-2H-pyran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a biochemical compound primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a derivative of glucose and is involved in various biochemical processes related to carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-methylphenyl with 2-acetamido-2-deoxy-beta-D-glucopyranoside. The reaction conditions often include the use of a suitable solvent such as methanol or ethanol, and a catalyst like trifluoromethanesulfonic acid to facilitate the glycosylation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation processes using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of substituted glucopyranoside derivatives.
Scientific Research Applications
2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is widely used in scientific research, particularly in the field of glycobiology. It is used to study the structure and function of glycans, which are essential components of many biological processes. The compound is also used in the development of glycan-based therapeutics and diagnostics. In addition, it has applications in biomedicine and biotechnology, where it is used to investigate protein-glycan interactions and the role of glycans in disease mechanisms .
Mechanism of Action
The mechanism of action of 2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with glycan-binding proteins. These interactions can modulate various biological processes, including cell signaling, immune response, and pathogen recognition. The compound can also inhibit or enhance the activity of enzymes involved in glycan synthesis and degradation, thereby affecting glycan metabolism .
Comparison with Similar Compounds
- Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- 4-Methylumbelliferyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
- 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-beta-D-Pyranoside
Comparison: 2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific methylphenyl group, which can influence its binding affinity and specificity towards glycan-binding proteins. This makes it particularly useful in studies where precise modulation of glycan interactions is required. Other similar compounds may have different substituents, which can alter their biochemical properties and applications .
Properties
Molecular Formula |
C15H21NO6 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methylphenoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H21NO6/c1-8-5-3-4-6-10(8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18) |
InChI Key |
FIERZJTVSJNKHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C |
solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)
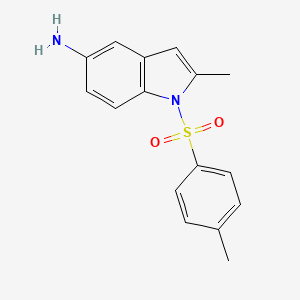
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)
![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
![1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide](/img/structure/B14124901.png)
![1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane](/img/structure/B14124905.png)

![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
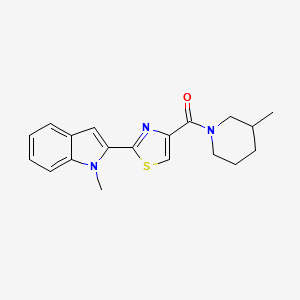
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
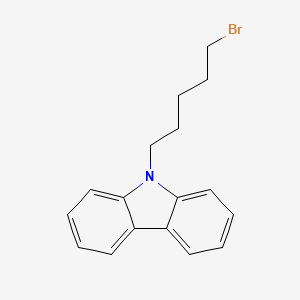
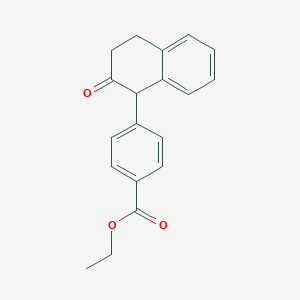
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)
